

Physical properties of (E)-Isoconiferin: solubility, melting point.

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Physical Properties of (E)-Isoconiferin: A Technical Guide

(E)-Isoconiferin, also known as Citrusin D, is a phenolic glycoside found in various plants. Understanding its physical properties, such as solubility and melting point, is crucial for its extraction, purification, and application in research and drug development. This guide provides a comprehensive overview of the available data on these properties, detailed experimental protocols for their determination, and a logical workflow for physical property characterization.

Quantitative Data Summary

The precise melting point of **(E)-Isoconiferin** has not been definitively reported in publicly available literature. However, data from related compounds can provide an estimated range. The solubility of **(E)-Isoconiferin** in water has been reported, though with some variation in the values.

Table 1: Melting Point of (E)-Isoconiferin and Related Compounds



Compound	Melting Point (°C)	Notes
(E)-Isoconiferin (Citrusin D)	Not Available	-
Citrusin A	108 - 109	A related natural product.
Citrusin E	108	A related natural product.
Coniferin	186	An isomer of Isoconiferin.

Table 2: Solubility of (E)-Isoconiferin (Citrusin D)

Solvent	Solubility	Method
Water	4.11 g/L	ALOGPS (Predicted)[1]
Water	26.45 g/L	Estimated[2]

Note: The discrepancy in water solubility values may be due to one being a computational prediction and the other an experimental estimation. Further experimental validation is recommended.

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. The following are detailed methodologies for measuring the melting point and solubility of a phenolic glycoside like **(E)-Isoconiferin**.

Melting Point Determination: Capillary Method

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)



- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **(E)-Isoconiferin** sample is pure and completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be packed into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat at a rapid rate initially to approach the expected melting point (based on related compounds, a starting point could be around 100°C).
 - When the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. This slow heating rate is crucial for an accurate measurement.
 - Observe the sample through the magnifying eyepiece.
- Data Recording:
 - Record the temperature at which the first droplet of liquid appears. This is the onset of melting.
 - Record the temperature at which the entire sample has completely melted into a clear liquid. This is the endpoint of the melting range.
 - The melting point is reported as a range from the onset to the endpoint temperature.

Solubility Determination: Shake-Flask Method



The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

- Conical flasks with stoppers
- Orbital shaker or magnetic stirrer with a temperature-controlled water bath
- Analytical balance
- Centrifuge
- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- · Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm)

Procedure:

- · Preparation of Saturated Solution:
 - Add an excess amount of (E)-Isoconiferin to a conical flask containing a known volume of the desired solvent (e.g., water, ethanol, methanol). The presence of undissolved solid is essential to ensure saturation.
 - Seal the flask and place it in a temperature-controlled orbital shaker or water bath.
 - Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the solution to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.



- Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
- Immediately filter the collected sample through a syringe filter to remove any remaining microscopic particles.

Quantification:

- Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- Analyze the concentration of (E)-Isoconiferin in the diluted solution using a calibrated UV-Vis spectrophotometer at its λmax or an HPLC system with a suitable detector.

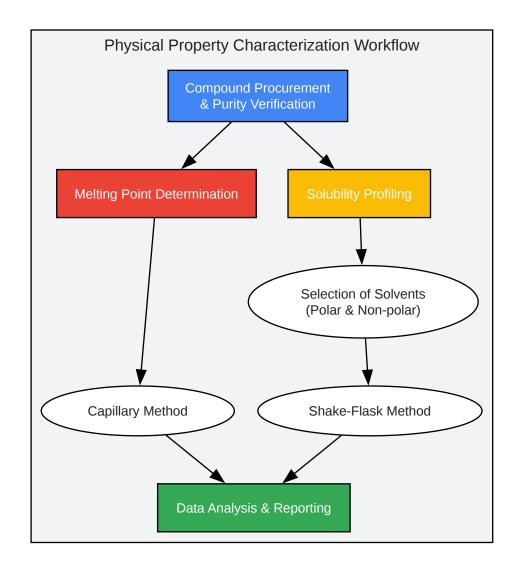
Calculation:

- Calculate the original concentration of the saturated solution by taking into account the dilution factor.
- Express the solubility in appropriate units, such as g/L or mol/L.

Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound.





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Caption: Logical workflow for determining the physical properties of a chemical compound.

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• 1. Citrusin D | C16H22O8 | CID 10914828 - PubChem [pubchem.ncbi.nlm.nih.gov]





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